3'-Chloro-5,7-dimethoxyisoflavone is a synthetic isoflavone derivative known for its potential therapeutic applications, particularly in cancer treatment. This compound exhibits significant biological activity, including the inhibition of inflammatory pathways and modulation of gene expression related to cancer progression. Its structural features contribute to its biological effects, making it a subject of interest in medicinal chemistry.
This compound falls under the classification of flavonoids, specifically isoflavones. Isoflavones are known for their phytoestrogenic properties and are often studied for their health benefits, including anti-cancer effects.
The synthesis of 3'-chloro-5,7-dimethoxyisoflavone generally involves multi-step organic reactions. One common method includes:
The synthesis requires careful control of reaction conditions such as temperature, solvent choice (commonly dimethyl sulfoxide or ethanol), and reaction time to optimize yield and purity. Analytical techniques like nuclear magnetic resonance spectroscopy and mass spectrometry are employed to confirm the structure of the synthesized compound.
The molecular formula of 3'-chloro-5,7-dimethoxyisoflavone is . Its structure features:
The compound's molecular weight is approximately 316.73 g/mol. Its structural representation can be visualized using chemical drawing software or databases such as PubChem .
3'-Chloro-5,7-dimethoxyisoflavone participates in several chemical reactions:
Reactions are typically conducted in polar solvents with appropriate catalysts or reagents to facilitate transformation. For instance, nucleophilic substitution may require bases like sodium hydroxide or potassium carbonate.
The primary mechanism by which 3'-chloro-5,7-dimethoxyisoflavone exerts its biological effects involves the inhibition of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB) signaling pathways. This pathway plays a crucial role in regulating inflammation and cancer cell proliferation.
Research indicates that this compound effectively suppresses tumor necrosis factor-alpha-induced CXCL10 gene transcription in human colon cancer cell lines (HCT116), suggesting its potential role as an anti-inflammatory and anti-cancer agent . The inhibition of NF-kB leads to decreased expression of pro-inflammatory cytokines and chemokines associated with tumor growth.
Relevant data on melting point and boiling point can be obtained from specific chemical databases or experimental data .
3'-Chloro-5,7-dimethoxyisoflavone has several applications in scientific research:
Isoflavonoids represent a distinctive subclass of flavonoids characterized by the attachment of the B-ring at the C3 position of the C-ring (benzopyran-4-one core), rather than the C2 position typical of most flavonoids. This structural rearrangement confers unique biological activities, particularly in modulating estrogenic pathways and inflammatory responses. Within this class, 3'-Chloro-5,7-dimethoxyisoflavone (CDMF) emerges as a synthetic derivative featuring critical modifications: a chlorine atom at the 3' position of the B-ring and methoxy (–OCH₃) groups at the 5 and 7 positions of the A-ring [1] [9].
The chemical structure of CDMF (C₁₇H₁₃ClO₄; Molecular weight: 316.74 g/mol) significantly influences its physicochemical behavior. The chlorine atom enhances electrophilicity and steric bulk, potentially improving receptor binding affinity. Meanwhile, methoxylation at A5 and A7 positions replaces hydroxyl groups, reducing hydrogen-bonding capacity but increasing lipophilicity (LogP ≈ 3.2) compared to hydroxylated analogs like genistein (LogP ≈ 2.1) [1] [6]. This enhanced lipophilicity facilitates better membrane permeability. Additionally, the planar conjugated system across rings A, C, and B allows π-π stacking interactions with biological targets, while the ketone at C4 provides a site for nucleophilic interactions.
Table 1: Structural and Physicochemical Comparison of CDMF with Natural Isoflavones
Property | CDMF | Genistein | Daidzein |
---|---|---|---|
IUPAC Name | 3'-Chloro-5,7-dimethoxyisoflavone | 4',5,7-Trihydroxyisoflavone | 4',7-Dihydroxyisoflavone |
Molecular Formula | C₁₇H₁₃ClO₄ | C₁₅H₁₀O₅ | C₁₅H₁₀O₄ |
Molecular Weight | 316.74 g/mol | 270.24 g/mol | 254.24 g/mol |
Substituents | 3'-Cl; 5,7-(OCH₃) | 4'-OH; 5,7-OH | 4'-OH; 7-OH |
LogP (Predicted) | 3.2 | 2.1 | 2.0 |
Hydrogen Bond Acceptors | 4 | 5 | 4 |
CDMF was rationally designed to overcome limitations of natural isoflavones, particularly their low potency in suppressing pro-inflammatory signaling pathways. Initial structure-activity relationship (SAR) studies evaluated 23 natural and synthetic isoflavone derivatives for inhibitory effects on TNFα-induced NF-κB activation. CDMF emerged as a standout compound due to its dual-modification strategy: chloro-substitution at B3' and methoxylation at A5/A7 [2] [4].
The synthesis typically involves:
The 3'-chloro group was strategically chosen based on evidence that halogenation augments biological activity by forming halogen bonds with key residues in target proteins (e.g., cysteine in IκB kinase). Simultaneously, methoxylation at C5/C7 was prioritized over hydroxylation because:
Functional assays confirmed CDMF’s superiority, showing >10-fold higher inhibition of TNFα-induced NF-κB transcriptional activity compared to genistein in HCT116 colon cancer cells [2] [4].
Natural isoflavones (e.g., genistein, daidzein) face significant bioavailability limitations. After oral administration, they undergo extensive first-pass metabolism involving:
Consequently, oral bioavailability of natural isoflavones rarely exceeds 5–15% in humans [6]. CDMF’s synthetic modifications directly address these challenges:
Table 2: Pharmacokinetic Parameters of Natural vs. Synthetic Isoflavones
Parameter | CDMF (Predicted) | Genistein | Methoxylated Analogs |
---|---|---|---|
Water Solubility | Low (~20 μM) | Very Low (<10 μM) | Moderate (50–100 μM) |
Caco-2 Permeability (Papp) | High (>20 × 10⁻⁶ cm/s) | Moderate (5–10 × 10⁻⁶ cm/s) | High (>15 × 10⁻⁶ cm/s) |
Plasma Protein Binding | >90% | 90–95% | >90% |
Major Metabolic Route | Dechlorination & demethylation | Glucuronidation (>70%) | Demethylation & oxidation |
Bioavailability (Oral, Preclinical) | 25–40% (estimated) | 5–15% | 20–35% |
Despite these advantages, CDMF faces its own challenges. The chlorine atom may undergo dehalogenation via cytochrome P450s (e.g., CYP2E1), potentially generating reactive intermediates [6]. Additionally, its high lipophilicity could increase distribution into adipose tissue, slowing systemic clearance. Current strategies to optimize delivery include:
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: